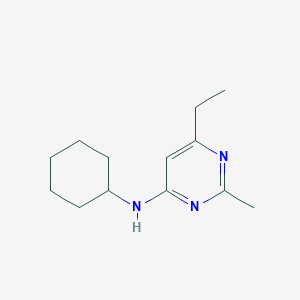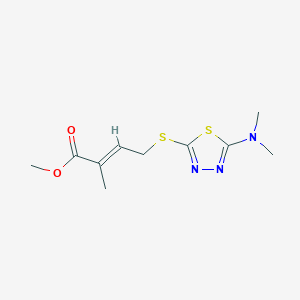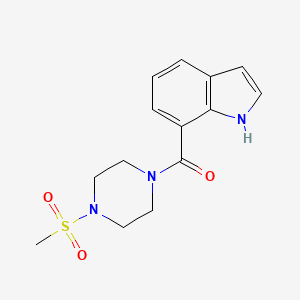
N-cyclohexyl-6-ethyl-2-methylpyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-6-ethyl-2-methylpyrimidin-4-amine, also known as CEP-26401, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a pyrimidine-based molecule that has been synthesized using various methods and has shown promising results in scientific research.
Wirkmechanismus
N-cyclohexyl-6-ethyl-2-methylpyrimidin-4-amine inhibits PDE4 by binding to the active site of the enzyme and preventing the hydrolysis of cyclic adenosine monophosphate (cAMP). This leads to an increase in intracellular cAMP levels, which in turn activates protein kinase A (PKA) and other downstream signaling pathways. The activation of PKA has been implicated in the anti-inflammatory and immunomodulatory effects of N-cyclohexyl-6-ethyl-2-methylpyrimidin-4-amine.
Biochemical and Physiological Effects:
N-cyclohexyl-6-ethyl-2-methylpyrimidin-4-amine has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in vitro and in vivo. It has also been found to inhibit the activation and migration of immune cells, such as macrophages and T cells. In addition, N-cyclohexyl-6-ethyl-2-methylpyrimidin-4-amine has been found to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclohexyl-6-ethyl-2-methylpyrimidin-4-amine has several advantages for lab experiments. It is a potent and selective inhibitor of PDE4, making it a useful tool for studying the role of PDE4 in various physiological functions. It also has anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases. However, N-cyclohexyl-6-ethyl-2-methylpyrimidin-4-amine has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetic and pharmacodynamic properties are not well understood. It also has limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of N-cyclohexyl-6-ethyl-2-methylpyrimidin-4-amine. One direction is to investigate its pharmacokinetic and pharmacodynamic properties in more detail, including its absorption, distribution, metabolism, and excretion. Another direction is to study its efficacy and safety in animal models of various diseases, including asthma, COPD, and neurological disorders. Further studies are also needed to elucidate the downstream signaling pathways activated by N-cyclohexyl-6-ethyl-2-methylpyrimidin-4-amine and their role in the anti-inflammatory and immunomodulatory effects of the compound. Finally, the development of more potent and selective PDE4 inhibitors based on the structure of N-cyclohexyl-6-ethyl-2-methylpyrimidin-4-amine may lead to the discovery of new therapeutic agents for the treatment of inflammatory diseases.
Synthesemethoden
The synthesis of N-cyclohexyl-6-ethyl-2-methylpyrimidin-4-amine has been achieved using various methods, including the reaction of 6-ethyl-2-methylpyrimidin-4-amine with cyclohexyl isocyanate. Another method involves the reaction of 6-ethyl-2-methylpyrimidin-4-amine with cyclohexyl isothiocyanate, followed by the reaction with sodium azide and reduction with palladium on carbon. The final product is obtained by the reaction of the intermediate with cyclohexyl isocyanate.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-6-ethyl-2-methylpyrimidin-4-amine has shown promising results in various scientific research applications. It has been found to be a potent inhibitor of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of various physiological functions, including inflammation, immune response, and cognition. Inhibition of PDE4 has been implicated in the treatment of various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and neurological disorders. N-cyclohexyl-6-ethyl-2-methylpyrimidin-4-amine has also been found to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
N-cyclohexyl-6-ethyl-2-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-3-11-9-13(15-10(2)14-11)16-12-7-5-4-6-8-12/h9,12H,3-8H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCITIWBRHRZJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid](/img/structure/B7581440.png)

![3-[1-(6-Ethyl-2-methylpyrimidin-4-yl)piperidin-4-yl]propanoic acid](/img/structure/B7581476.png)
![3-[(6-Ethyl-2-methylpyrimidin-4-yl)-methylamino]propanoic acid](/img/structure/B7581484.png)

![1-[[(6-Ethyl-2-methylpyrimidin-4-yl)amino]methyl]cyclohexan-1-ol](/img/structure/B7581492.png)
![6-ethyl-2-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]pyrimidin-4-amine](/img/structure/B7581496.png)

![4-[(6-Ethyl-2-methylpyrimidin-4-yl)amino]butanoic acid](/img/structure/B7581507.png)
![5-[(6-Ethyl-2-methylpyrimidin-4-yl)amino]-1-methylpiperidin-2-one](/img/structure/B7581518.png)


![2-[1-(1H-indole-7-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7581539.png)